molecular formula C9H9F2NO5S B14391514 Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-48-3

Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate

Cat. No.: B14391514
CAS No.: 90096-48-3
M. Wt: 281.24 g/mol
InChI Key: MWILFHXRJATHPZ-UHFFFAOYSA-N
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Description

Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is a chemical compound with a complex structure that includes a benzene ring substituted with difluoromethoxy and sulfonylcarbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the benzene ring substituted with difluoromethoxy and sulfonyl groups. The final step involves the introduction of the carbamate group. Common reagents used in these reactions include sulfonyl chlorides, difluoromethoxy reagents, and carbamates. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired reaction but often involve controlled temperatures, pressures, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.

Scientific Research Applications

Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate include other benzene derivatives with similar functional groups, such as:

  • Methyl [2-(trifluoromethoxy)benzene-1-sulfonyl]carbamate
  • Methyl [2-(methoxy)benzene-1-sulfonyl]carbamate
  • Methyl [2-(chloromethoxy)benzene-1-sulfonyl]carbamate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain applications where other compounds may not be as effective.

Properties

CAS No.

90096-48-3

Molecular Formula

C9H9F2NO5S

Molecular Weight

281.24 g/mol

IUPAC Name

methyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate

InChI

InChI=1S/C9H9F2NO5S/c1-16-9(13)12-18(14,15)7-5-3-2-4-6(7)17-8(10)11/h2-5,8H,1H3,(H,12,13)

InChI Key

MWILFHXRJATHPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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